molecular formula C12H24N2O2S B3235461 (R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1354011-41-8

(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3235461
CAS RN: 1354011-41-8
M. Wt: 260.40 g/mol
InChI Key: DHKRIQLMJLHSPH-SNVBAGLBSA-N
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Description

Tertiary butyl esters are widely used in synthetic organic chemistry . They are typically introduced into a variety of organic compounds using flow microreactor systems . The tert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .


Synthesis Analysis

A direct and sustainable method for the synthesis of tertiary butyl esters has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl ester group would include the tert-butoxycarbonyl group. This group is introduced into a variety of organic compounds during the synthesis process .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It is used in various chemical transformations . The introduction of the tert-butoxycarbonyl group into organic compounds is a key step in the synthesis of tertiary butyl esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl ester group would depend on the specific compound. Tertiary butyl esters are known for their versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of a compound with a tert-butyl ester group would depend on the specific reactions it undergoes. The unique reactivity pattern of the tert-butyl group plays a key role in these reactions .

Future Directions

The use of flow microreactor systems for the synthesis of tertiary butyl esters represents a more efficient and sustainable approach . This could pave the way for future developments in synthetic organic chemistry.

properties

IUPAC Name

tert-butyl (3R)-3-(2-aminoethylsulfanyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKRIQLMJLHSPH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128544
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)thio]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354011-41-8
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)thio]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354011-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)thio]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
(R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

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